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Compound of Interest

Compound Name: 3-Methylsulfinylphenylboronic acid

Cat. No.: B1417922 Get Quote

This document provides an in-depth technical guide to the spectroscopic characterization of 3-
Methylsulfinylphenylboronic acid. As a crucial building block in medicinal chemistry and

organic synthesis, rigorous structural confirmation and purity assessment are paramount. This

guide is structured to provide researchers, scientists, and drug development professionals with

a predictive and practical framework for analyzing this compound using Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete set of published, peer-reviewed spectra for this specific molecule is not

readily available, this guide synthesizes data from analogous structures and first principles to

present a robust predictive analysis, empowering researchers to interpret their own

experimental data with confidence.

Molecular Structure and Key Features
3-Methylsulfinylphenylboronic acid possesses a unique combination of functional groups

that dictate its spectroscopic signature: a boronic acid, a sulfoxide, and a 1,3-substituted

aromatic ring. Understanding the interplay of these groups is key to interpreting the data.

Figure 1: Molecular Structure of 3-Methylsulfinylphenylboronic acid.
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3-Methylsulfinylphenylboronic acid, both ¹H and ¹³C NMR will

provide definitive structural information.

Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the

methyl protons of the sulfinyl group, and the exchangeable protons of the boronic acid. The

chemical shifts are influenced by the electronic effects of the substituents. The boronic acid

group is weakly electron-withdrawing, while the methylsulfinyl group is a moderate electron-

withdrawing and anisotropic group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

B(OH )₂ 8.0 - 8.5 Broad Singlet N/A

Acidic protons,

concentration-

dependent, and

will exchange

with D₂O. The

chemical shift for

phenylboronic

acid's -OH

protons in

DMSO-d6 is

around 7.99

ppm.[1]

Aromatic H 7.5 - 8.2 Multiplet ~7-8 Hz

The four

aromatic protons

will appear as a

complex multiplet

due to their

distinct chemical

environments

and spin-spin

coupling. The

protons ortho to

the boronic acid

and sulfinyl

groups will be

the most

deshielded.

S(=O)CH ₃ ~2.7 Singlet N/A The methyl

group attached

to the sulfoxide is

expected to be a

singlet in the

aliphatic region.
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For reference,

the methyl

protons in methyl

phenyl sulfoxide

appear at ~2.73

ppm.

Objective: To obtain a high-resolution proton NMR spectrum for structural elucidation.

Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-
Methylsulfinylphenylboronic acid and dissolve it in ~0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar

compounds and its ability to slow down the exchange of the acidic B(OH)₂ protons, often

allowing for their observation.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans

(e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Set the spectral width to cover the range of approximately -1 to 12 ppm.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Confirmatory Experiment (D₂O Shake): To confirm the assignment of the B(OH)₂ protons,

add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the

spectrum. The broad singlet corresponding to the acidic protons should diminish or

disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals,

corresponding to the six aromatic carbons and the one methyl carbon.
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Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-B 130 - 135

The carbon directly attached to

boron is often difficult to

observe due to quadrupolar

broadening from the boron

nucleus. Its chemical shift is

influenced by the B(OH)₂

group.

C-S 145 - 150

The carbon attached to the

sulfoxide group will be

significantly downfield due to

the electron-withdrawing

nature of the sulfoxide. In

methyl phenyl sulfoxide, this

carbon appears around 145

ppm.

Aromatic C-H 120 - 135

The remaining four aromatic

carbons will resonate in the

typical aromatic region. Their

specific shifts will depend on

their position relative to the two

substituents.

S(=O)C H₃ 40 - 45

The methyl carbon of the

sulfoxide group. For

comparison, the methyl carbon

in neat DMSO is at ~40 ppm.

[2]

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule. The spectrum of 3-Methylsulfinylphenylboronic acid will be characterized by the
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vibrations of the O-H, C-H, S=O, and B-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Functional
Group

Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Intensity Rationale

O-H (Boronic

Acid)
Stretching 3200 - 3400 Strong, Broad

Characteristic of

hydrogen-

bonded hydroxyl

groups, a

hallmark of

boronic acids in

the solid state.[3]

C-H (Aromatic) Stretching 3000 - 3100 Medium

Typical for sp² C-

H bonds on a

benzene ring.

C-H (Aliphatic) Stretching 2850 - 3000 Weak
Corresponding to

the methyl group.

S=O (Sulfoxide) Stretching 1030 - 1070 Strong

A strong,

characteristic

absorption for

the sulfoxide

functional group.

B-O (Boronic

Acid)

Asymmetric

Stretch
1330 - 1390 Strong

A very strong

and often broad

band is

characteristic of

the B-O single

bond in boronic

acids.[3][4]

C-B (Aryl-Boron) Stretching 1000 - 1100 Medium
The aryl-boron

bond vibration.
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Objective: To quickly obtain a high-quality IR spectrum to confirm the presence of key

functional groups.

Methodology:

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with

an ATR accessory (e.g., a diamond crystal).

Sample Preparation: Place a small amount (a few milligrams) of the solid 3-
Methylsulfinylphenylboronic acid powder directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum, typically by co-adding 16 or 32 scans over the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum should be automatically ratioed against the

background by the instrument software.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering clues to its structure.

Predicted Mass Spectrum and Fragmentation
For a compound like 3-Methylsulfinylphenylboronic acid (Molecular Formula: C₇H₉BO₃S,

Molecular Weight: 184.02 g/mol )[5], Electrospray Ionization (ESI) would be a suitable soft

ionization technique.

Expected Molecular Ion:

In positive ion mode ([M+H]⁺): m/z 185.04
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In negative ion mode ([M-H]⁻): m/z 183.03

Plausible Fragmentation Pathway: Fragmentation in mass spectrometry is the dissociation of

unstable molecular ions.[6] The fragmentation of phenylboronic acids can be complex. A

likely pathway involves initial loss of water, followed by fragmentation of the boronic acid and

sulfoxide moieties. The fragmentation of phenylboronic acid itself is dominated by the

formation of BO⁻ and BO₂⁻ ions in negative ion mode.[7]

[C₇H₉BO₃S]⁺˙
m/z = 184

[C₇H₇BO₂S]⁺˙
m/z = 166

- H₂O [C₆H₇S=O]⁺
m/z = 123

- B(OH)₂ radical [C₆H₄S]⁺˙
m/z = 108

- CH₃ radical

Click to download full resolution via product page

Figure 2: A plausible fragmentation pathway for 3-Methylsulfinylphenylboronic acid in

positive ion mode MS.

Objective: To confirm the molecular weight of the target compound and assess its purity.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile. Further dilute this stock solution to a final

concentration of ~1-10 µg/mL with the initial mobile phase.

Instrumentation: Use an LC system coupled to a mass spectrometer with an ESI source.

Chromatography (for purity assessment):

Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient, for example, starting with 5% B, ramping to 95% B over 5-

10 minutes.
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Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometry:

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize

the signal of the expected molecular ion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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